molecular formula C6H6BrNS B2411424 4-Bromo-5-cyclopropylthiazole CAS No. 1264037-53-7

4-Bromo-5-cyclopropylthiazole

Cat. No.: B2411424
CAS No.: 1264037-53-7
M. Wt: 204.09
InChI Key: FHNHKDMSLVPOFQ-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropylthiazole is a chemical compound belonging to the thiazole family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s structure includes a bromine atom and a cyclopropyl group attached to a thiazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with carbon disulfide and bromine in the presence of a base to form the thiazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyclopropylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted thiazoles with various functional groups.
  • Oxidized or reduced thiazole derivatives.
  • Coupled products with extended aromatic systems .

Scientific Research Applications

4-Bromo-5-cyclopropylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropylthiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Bromo-4-cyclopropylthiazole: Similar structure but with different substitution patterns.

    Thiadiazole Derivatives: Share the thiazole ring but differ in the substituents and biological activities.

    Indole Derivatives: Contain a different heterocyclic ring but exhibit similar biological activities.

Uniqueness: 4-Bromo-5-cyclopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNHKDMSLVPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264037-53-7
Record name 4-bromo-5-cyclopropyl-1,3-thiazole
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